molecular formula C11H14Cl2N2 B1530248 1-(2,4-Dichlorophenyl)piperidin-4-amine CAS No. 1183376-98-8

1-(2,4-Dichlorophenyl)piperidin-4-amine

Cat. No.: B1530248
CAS No.: 1183376-98-8
M. Wt: 245.14 g/mol
InChI Key: WQSPQMDXJQLZCQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a 2,4-dichlorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the mitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s activity. This can result in alterations to cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)piperidin-4-amine typically involves the reaction of 2,4-dichlorobenzonitrile with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(2,4-Dichlorophenyl)piperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of both the piperidine ring and the amine group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPQMDXJQLZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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